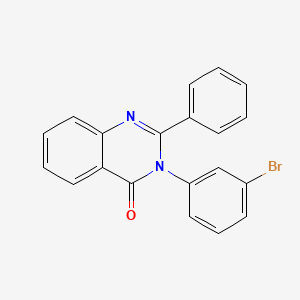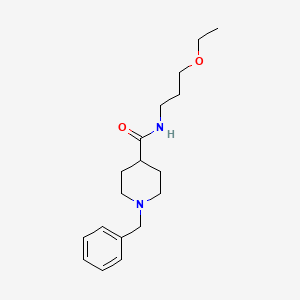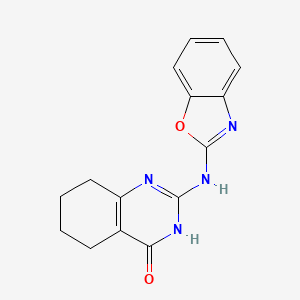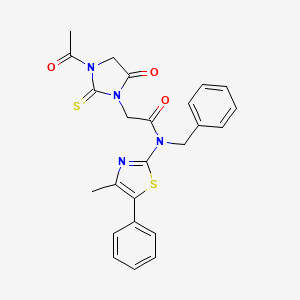
Bis(iridium tetrachloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(iridium tetrachloride) is an inorganic compound with the chemical formula IrCl₄. It is a water-soluble dark brown amorphous solid. This compound is known for its significant role in various catalytic processes and its unique chemical properties, making it a subject of interest in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(iridium tetrachloride) can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. Another method includes the reaction of iridium(III) chloride with chlorine gas in the presence of hydrochloric acid . The reaction conditions typically involve high temperatures and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, bis(iridium tetrachloride) is produced by reacting iridium metal with chlorine gas at elevated temperatures. The process is carried out in a controlled environment to prevent contamination and ensure high yield. The resulting product is then purified through various techniques such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(iridium tetrachloride) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iridium(V) or iridium(VI) compounds, while reduction reactions may yield iridium(II) or iridium(III) compounds .
Applications De Recherche Scientifique
Bis(iridium tetrachloride) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which bis(iridium tetrachloride) exerts its effects involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and the transfer of electrons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium(III) chloride: Similar in structure but with different oxidation states and reactivity.
Iridium(IV) oxide: Another iridium compound with different chemical properties and applications.
Platinum(IV) chloride: A platinum compound with similar catalytic properties but different reactivity and stability.
Uniqueness
Bis(iridium tetrachloride) is unique due to its high stability, water solubility, and ability to form stable complexes with a wide range of ligands. These properties make it particularly useful in catalytic processes and scientific research applications .
Propriétés
Formule moléculaire |
Cl8Ir2 |
|---|---|
Poids moléculaire |
668.0 g/mol |
Nom IUPAC |
tetrachloroiridium |
InChI |
InChI=1S/8ClH.2Ir/h8*1H;;/q;;;;;;;;2*+4/p-8 |
Clé InChI |
CZXFRSSVIGHLPX-UHFFFAOYSA-F |
SMILES canonique |
Cl[Ir](Cl)(Cl)Cl.Cl[Ir](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)


![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)




![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)
